N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide moiety is further linked to a phenyl ring substituted with a thiazole group bearing a 2,4-difluorophenylamino substituent.
Properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS2/c1-10-17(29-26-25-10)18(27)22-13-4-2-3-11(7-13)16-9-28-19(24-16)23-15-6-5-12(20)8-14(15)21/h2-9H,1H3,(H,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNFVKYHBZFFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate halogenated compounds under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where 2,4-difluoroaniline reacts with the thiazole derivative.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by cyclization reactions involving appropriate precursors such as hydrazine derivatives and carboxylic acids.
Final Coupling Reaction: The final step involves coupling the thiazole and thiadiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with diverse scientific research applications. It features a thiazole ring, a thiadiazole ring, and a difluorophenyl group.
Scientific Research Applications
This compound has applications spanning medicinal chemistry, materials science, and industrial chemistry.
Medicinal Chemistry
- The compound shows potential as an anticancer, antimicrobial, and anti-inflammatory agent because of its unique structural features.
- Thiazole derivatives, a class to which this compound belongs, exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic effects.
- Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities.
Materials Science
- This compound can be used to develop advanced materials with specific electronic and optical properties.
Industrial Chemistry
- This compound can serve as a precursor for synthesizing various industrial chemicals and intermediates.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
- Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
- Substitution Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives using halogenating agents or nucleophiles such as amines or thiols.
Mechanism of Action
The mechanism of action of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may enhance lipid solubility and bioavailability compared to non-fluorinated analogs (e.g., phenyl-substituted compounds in ) .
- Thiadiazole vs.
- Carboxamide Linkers : The carboxamide group facilitates hydrogen bonding with biological targets, a feature critical in MAO-A inhibitors () and antifungal agents () .
Biological Activity
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1797094-71-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 389.4 g/mol. The structural features include a thiadiazole ring, which is known for its pharmacological significance. The presence of the 2,4-difluorophenyl group and the thiazole moiety enhances its biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. Specifically, compounds containing the 1,3,4-thiadiazole scaffold have shown efficacy against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Studies have demonstrated that compounds similar to this compound possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | S. aureus | 62.5 μg/mL |
| Example B | E. coli | 32.6 μg/mL |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds with similar structural features have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . For instance:
- Case Study : A study reported that a related thiadiazole derivative exhibited cytotoxic effects on breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutic agents .
Antiviral Activity
Thiadiazole derivatives have also been evaluated for their antiviral properties. The mechanism often involves interference with viral replication processes:
- Case Study : Research indicates that certain thiadiazole compounds demonstrate antiviral activity against herpes simplex virus (HSV), showcasing their potential as therapeutic agents in viral infections .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : It could modulate receptors associated with cancer cell proliferation and survival pathways.
Q & A
Q. How do pH and solvent polarity influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : Test nucleophilic substitution reactions under acidic (pH 4–5) vs. basic (pH 8–9) conditions. Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates in solvents like THF or acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
